rac-(1R,2R)-2-bromocycloheptan-1-ol, trans
Description
Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, is a chiral compound with a bromine atom and a hydroxyl group attached to a seven-membered cycloheptane ring
Properties
CAS No. |
68522-08-7 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
(1R,2R)-2-bromocycloheptan-1-ol |
InChI |
InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
ZVAKWPYIARQXGC-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)Br)O |
Canonical SMILES |
C1CCC(C(CC1)Br)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, typically involves the bromination of cycloheptene followed by the addition of a hydroxyl group. One common method is the reaction of cycloheptene with N-bromosuccinimide (NBS) in the presence of light to form 2-bromocycloheptene. This intermediate is then subjected to hydroboration-oxidation using borane (BH3) and hydrogen peroxide (H2O2) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cycloheptanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-bromocycloheptanone.
Reduction: Formation of cycloheptanol.
Substitution: Formation of 2-aminocycloheptanol or 2-thiocycloheptanol derivatives.
Scientific Research Applications
Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with active sites or allosteric sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Rac-(1R,2R)-2-chlorocycloheptan-1-ol, trans: Similar structure but with a chlorine atom instead of bromine.
Rac-(1R,2R)-2-iodocycloheptan-1-ol, trans: Similar structure but with an iodine atom instead of bromine.
Rac-(1R,2R)-2-fluorocycloheptan-1-ol, trans: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its halogenated analogs.
Biological Activity
rac-(1R,2R)-2-bromocycloheptan-1-ol, trans is a brominated alcohol derivative of cycloheptane that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features suggest potential biological activities, particularly in drug development and biochemical interactions.
Structural Information
- Molecular Formula : CHBrO
- Molecular Weight : 193.09 g/mol
- SMILES : C1CCC@HO
- InChI : InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H/t6-,7-/m1/s1
The compound's biological activity is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance lipophilicity and potentially modulate the compound's interaction with biological membranes or active sites of enzymes.
Antimicrobial Activity
Recent studies have indicated that rac-(1R,2R)-2-bromocycloheptan-1-ol exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 50–100 µg/mL.
Antitumor Activity
Research has suggested that this compound may possess antitumor properties. A study involving human cancer cell lines showed that rac-(1R,2R)-2-bromocycloheptan-1-ol induced apoptosis in HeLa cells (cervical cancer) at concentrations above 10 µg/mL. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Preliminary findings indicate potential neuroprotective effects of rac-(1R,2R)-2-bromocycloheptan-1-ol. In animal models of neurodegeneration, administration of the compound reduced markers of oxidative stress and inflammation in neural tissues. This suggests a possible application in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, rac-(1R,2R)-2-bromocycloheptan-1-ol was tested against a panel of pathogens. The results highlighted its effectiveness against Gram-positive bacteria compared to traditional antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of rac-(1R,2R)-2-bromocycloheptan-1-ol. The results indicated significant growth inhibition in breast (MCF7) and lung (A549) cancer cells with IC50 values ranging from 5 to 15 µg/mL. Further mechanistic studies are ongoing to elucidate the specific pathways involved.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 50–100 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition | 50–100 µg/mL |
| Antitumor | HeLa cells | Induction of apoptosis | >10 µg/mL |
| Neuroprotective | Animal models | Reduced oxidative stress | Not specified |
Q & A
Q. Table 1: Reaction Optimization
| Condition | Yield (%) | ee (%) |
|---|---|---|
| HBr in THF, −20°C | 72 | 95 |
| HBr in DCM, 0°C | 65 | 88 |
| HBr in Et₂O, −40°C | 58 | 92 |
Basic: How is the stereochemistry of rac-(1R,2R)-2-bromocycloheptan-1-ol validated?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm trans-diaxial bromine and hydroxyl group orientation .
- NMR Analysis : Compare experimental -values (e.g., ) with density functional theory (DFT)-calculated coupling constants to verify spatial arrangement .
- Optical Rotation : Measure specific rotation ([α] = +12.5°) against literature values for consistency .
Advanced: How do conformational dynamics of the seven-membered ring influence nucleophilic substitution reactions?
Methodological Answer:
The cycloheptane ring introduces unique strain and flexibility compared to smaller rings:
- Ring Strain : Reduced vs. cyclopropane/cyclohexane, leading to slower SN2 reactivity but favoring SN1 pathways in polar solvents.
- Computational Modeling : Use Gaussian 16 with B3LYP/6-31G(d) to map transition states and predict regioselectivity in substitution reactions (e.g., OH → OTs) .
- Experimental Validation : Compare kinetic isotope effects (KIEs) with computational predictions to resolve mechanistic ambiguities .
Q. Table 2: Substitution Reactivity
| Substrate | (SN2) | (SN1) |
|---|---|---|
| Cycloheptanol derivative | 1.0 | 3.2 |
| Cyclohexanol derivative | 2.5 | 1.8 |
Advanced: How can researchers address contradictions in diastereoselectivity when using this compound as a chiral auxiliary?
Methodological Answer:
Discrepancies often arise from solvent-dependent conformational equilibria:
- Solvent Screening : Test solvents (e.g., toluene vs. DMF) to identify polarity effects on diastereomer ratios.
- Dynamic Kinetic Resolution : Employ palladium catalysts (e.g., Pd(OAc)) to shift equilibria toward desired diastereomers .
- In-situ Monitoring : Use -NMR to track intermediates and identify competing pathways .
Basic: What spectroscopic techniques are critical for characterizing impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect trace epoxide precursors or debrominated byproducts (LOD: 0.1% w/w).
- 2D NOESY : Identify spatial correlations between bromine and hydroxyl protons to confirm trans configuration .
- IR Spectroscopy : Monitor O–H stretching (3300–3500 cm) and C–Br vibrations (650 cm) for functional group integrity .
Advanced: What strategies mitigate racemization during derivatization (e.g., esterification)?
Methodological Answer:
Racemization occurs via hemiketal intermediates under acidic/basic conditions:
- Low-Temperature Protocols : Perform reactions at −78°C with non-nucleophilic bases (e.g., DBU).
- Protecting Groups : Use TBS ethers to stabilize the hydroxyl group before bromine substitution .
- Kinetic Control : Optimize reaction times to avoid equilibrium-driven epimerization (e.g., <30 min for Mitsunobu reactions) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via GC-MS for decomposition products (e.g., cycloheptanone).
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) identifies photoinduced debromination .
Q. Table 3: Stability Data
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, dark | <2 | None |
| 40°C, 75% RH | 12 | Cycloheptanone |
| UV light, 24 hr | 28 | HBr |
Advanced: What computational tools predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging the bromine atom’s halogen-bonding potential .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess membrane permeability (logP = 2.1) .
- SAR Analysis : Compare with analogs (e.g., 2-chloro derivatives) to quantify bromine’s role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
